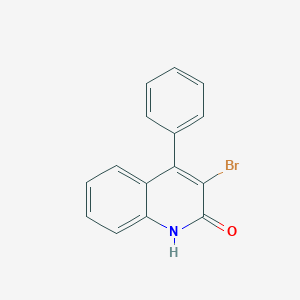
3-Bromo-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fenilquinolin-2(1H)-ona: es un compuesto orgánico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Bromo-4-fenilquinolin-2(1H)-ona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 2-aminobenzofenona y el bromo.
Reacción de ciclización: El paso clave implica la ciclización de la 2-aminobenzofenona con bromo en condiciones ácidas para formar el anillo de quinolina.
Bromación: La bromación del anillo de quinolina se logra utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) para introducir el átomo de bromo en la posición 3.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía en columna.
Métodos de producción industrial: La producción industrial de 3-Bromo-4-fenilquinolin-2(1H)-ona sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Los reactores de flujo continuo y los sistemas automatizados a menudo se emplean para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: 3-Bromo-4-fenilquinolin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reacciones de oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reacciones de reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo de quinolina o el grupo fenilo.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como hidróxido de sodio o carbonato de potasio en disolventes polares.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales:
Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden obtener varios derivados de quinolina sustituidos.
Productos de oxidación: Derivados oxidados con grupos funcionales adicionales.
Productos de reducción: Formas reducidas del anillo de quinolina o grupo fenilo.
Aplicaciones Científicas De Investigación
Química: 3-Bromo-4-fenilquinolin-2(1H)-ona se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas. Su reactividad lo hace valioso en el desarrollo de nuevas metodologías sintéticas.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo. Los derivados de la quinolina son conocidos por exhibir actividades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas. Los medicamentos basados en la quinolina se utilizan para tratar diversas enfermedades, incluida la malaria y el cáncer.
Industria: En el sector industrial, 3-Bromo-4-fenilquinolin-2(1H)-ona se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-4-fenilquinolin-2(1H)-ona implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo fenilo mejoran su afinidad de unión a proteínas o enzimas diana. El compuesto puede inhibir o modular la actividad de estos objetivos, lo que lleva a sus efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares:
4-Fenilquinolin-2(1H)-ona: Carece del átomo de bromo, lo que da como resultado una reactividad y actividad biológica diferentes.
3-Cloro-4-fenilquinolin-2(1H)-ona: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a variaciones en las propiedades químicas.
3-Bromoquinolin-2(1H)-ona: Carece del grupo fenilo, lo que afecta su reactividad general y sus aplicaciones.
Singularidad: 3-Bromo-4-fenilquinolin-2(1H)-ona es único debido a la presencia tanto del átomo de bromo como del grupo fenilo.
Propiedades
Fórmula molecular |
C15H10BrNO |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
3-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrNO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-15(14)18/h1-9H,(H,17,18) |
Clave InChI |
FOTLHWFHEDHYTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
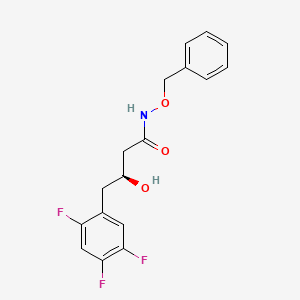
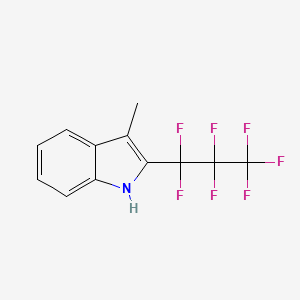
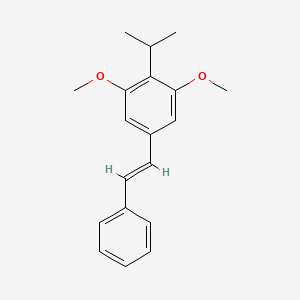
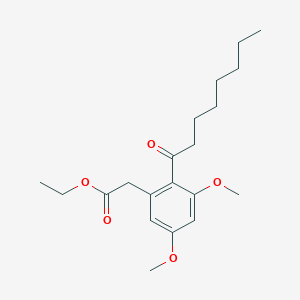
![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
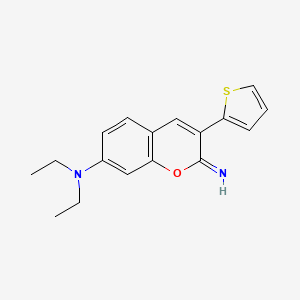

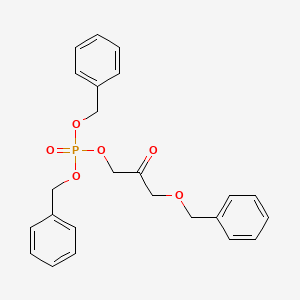
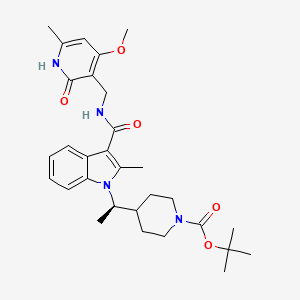
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)
